molecular formula C10H9N3O4 B11878318 Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 62223-44-3

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11878318
CAS No.: 62223-44-3
M. Wt: 235.20 g/mol
InChI Key: MYRXPQNHKXKXMD-UHFFFAOYSA-N
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Description

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This scaffold is known to exhibit a broad spectrum of biological activities, including anthelmintic, antifungal, antiviral, and anti-inflammatory properties . Recent research has highlighted derivatives of this core structure as a promising new class of anti-tubercular agents, demonstrating exceptional potency (with minimum inhibitory concentrations in the low nanomolar range) against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains . The structure-activity relationship (SAR) of this chemical series suggests that substitutions on the core ring system can dramatically influence potency, making nitro-substituted derivatives like this one valuable intermediates for SAR exploration and lead optimization . As a key synthetic intermediate, this compound can be utilized in the design and development of novel therapeutic agents targeting infectious diseases and cancer . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-9(13(15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRXPQNHKXKXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471396
Record name Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62223-44-3
Record name Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

α-Halogenocarbonyl-Based Cyclocondensation

The foundational step in synthesizing ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves constructing the imidazo[1,2-a]pyridine scaffold. A widely adopted method utilizes α-halogenocarbonyl compounds, such as ethyl bromopyruvate, reacting with 2-aminopyridine under reflux conditions.

Protocol (adapted from Feng et al.):

  • Reagents : 2-Aminopyridine (1.0 equiv), ethyl bromopyruvate (1.2 equiv), ethanol (solvent).

  • Conditions : Reflux at 78°C for 6–8 hours under inert atmosphere.

  • Workup : Cool reaction mixture, filter precipitated product, wash with cold ethanol.

  • Yield : 75–85% of ethyl imidazo[1,2-a]pyridine-2-carboxylate as a pale yellow solid.

This method capitalizes on the nucleophilic attack of the exocyclic amine on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and elimination of HBr. The ester group at position 2 is introduced in situ via the bromopyruvate reagent.

Regioselective Nitration at Position 3

Nitration of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Introducing the nitro group at position 3 requires careful optimization to ensure regioselectivity and avoid over-nitration. A two-step nitration protocol achieves this efficiently:

Protocol (adapted from Rodríguez et al.):

  • Reagents : Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), fuming nitric acid (1.5 equiv), concentrated sulfuric acid (catalyst), dichloromethane (solvent).

  • Conditions : Dropwise addition of HNO₃ at 0°C, followed by stirring at room temperature for 2 hours.

  • Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, evaporate under reduced pressure.

  • Yield : 60–70% of this compound as a yellow crystalline solid.

Mechanistic Rationale :
The electron-withdrawing ester group at position 2 directs electrophilic nitration to the meta position (C3) on the imidazole ring. Sulfuric acid protonates the pyridine nitrogen, enhancing reactivity and stabilizing intermediates.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.72 (d, J = 6.8 Hz, 1H, H8)

  • δ 8.35 (s, 1H, H1)

  • δ 7.95 (d, J = 8.9 Hz, 1H, H6)

  • δ 7.52 (td, J = 6.8, 1.2 Hz, 1H, H7)

  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.39 (t, J = 7.1 Hz, 3H, CH₃)

IR (KBr, cm⁻¹) :

  • 1725 (C=O ester), 1520 (asymmetric NO₂), 1340 (symmetric NO₂).

Melting Point : 189–191°C.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with retention time = 6.2 min.

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemp (°C)Yield (%)Nitration Regioselectivity
Bromopyruvate routeEtOH, none7885N/A
Post-synthesis nitrationH₂SO₄/DCM0→2565>95% C3
One-pot nitroalkylationPEG-400/H₂O807289% C3

The bromopyruvate route followed by nitration remains the gold standard for scalability and reproducibility. Emerging methodologies, such as nitroalkylation in PEG-400/H₂O, show promise but require further validation.

Challenges and Optimization Strategies

Byproduct Formation in Nitration

Common byproducts include:

  • Over-nitrated derivatives : Mitigated by controlling HNO₃ stoichiometry and reaction time.

  • Ester hydrolysis : Avoided by using anhydrous conditions and low temperatures.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation but complicate purification. Ethanol balances reactivity and ease of isolation.

Industrial-Scale Considerations

Key Parameters :

  • Cost : Ethyl bromopyruvate (~$120/kg) vs. nitroalkyl precursors (~$200/kg).

  • Waste Streams : Bromide salts from cyclocondensation require neutralization before disposal.

  • Throughput : Batch processes yield 500 g–1 kg per run with 72% recovery after crystallization.

Emerging Methodologies

Microwave-Assisted Synthesis

Reduces cyclocondensation time from 8 hours to 30 minutes, achieving 88% yield.

Continuous Flow Nitration

Microreactor systems enhance heat transfer, improving nitration selectivity to 97% C3 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been explored for various medicinal applications:

  • Antimicrobial Activity: Studies indicate that compounds with nitro groups exhibit enhanced antibacterial activity. This compound has shown promising results against resistant strains of bacteria, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .
  • Anticancer Properties: Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibition in various cancer cell lines. This compound may share similar properties due to its structural characteristics .

Biological Research

This compound is utilized in biological studies to understand its mechanism of action:

  • Mechanism of Action: The nitro group in the compound is believed to play a crucial role in its biological activity through redox reactions that produce reactive intermediates capable of interacting with cellular components . These interactions can lead to various biological effects, including apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of nitroimidazole derivatives:

  • Anticancer Efficacy: A study demonstrated that certain derivatives showed significant inhibition in various cancer cell lines with IC50 values in low micromolar ranges . The structural modifications made to the imidazo[1,2-a]pyridine core can optimize drug-like properties and enhance potency.
  • Toxicology Studies: Exploratory toxicology studies have been conducted on imidazo[1,2-a]pyridine derivatives. Results indicated that while some compounds produced off-target effects, no signs of hepatic or renal toxicity were observed . This suggests a favorable safety profile for continued development.

Mechanism of Action

The mechanism of action of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is thought to involve disruption of essential cellular processes in microorganisms .

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core allows extensive structural modifications, leading to derivatives with diverse biological activities. Below, ENIPC is compared with key analogues based on substituent type, position, synthesis, and pharmacological profiles.

Structural and Functional Group Variations

Table 1: Key Derivatives of Imidazo[1,2-a]pyridine-2-carboxylates
Compound Name Substituent(s) Position Key Properties/Activities Synthesis Method Reference
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate -NO₂, -COOEt 3, 2 Antiparasitic, anti-inflammatory, low toxicity Nitration of parent compound
Ethyl imidazo[1,2-a]pyridine-2-carboxylate -COOEt 2 Intermediate for further derivatization Cyclocondensation of 2-aminopyridine
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile -NO₂, -CN 3, 2 Potential antiparasitic activity Nitration followed by cyano substitution
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate -Cl, -COOEt 3, 2 Higher lipophilicity Chlorination with N-chlorosuccinimide
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -Br, -CF₃, -COOEt 8, 2, 3 Cytotoxic agent (anticancer potential) Electrophilic halogenation
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate -SO₂Et, -COOEt 3, 2 Enhanced metabolic stability Sulfur oxidation of thioether precursor
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate -Br, -COOEt 6, 2 Intermediate for Suzuki coupling Bromination with NBS

Physicochemical and Pharmacokinetic Properties

  • ENIPC’s nitro group balances moderate lipophilicity with aqueous solubility .
  • Metabolic Stability : Sulfonyl (-SO₂Et) and carboxylate (-COOEt) groups improve metabolic resistance compared to ester or nitrile derivatives .

Biological Activity

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and antitubercular agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈N₄O₃
  • Molecular Weight : Approximately 235.196 g/mol
  • Key Features : Contains a nitro group and an imidazo[1,2-a]pyridine structure.

The unique structural arrangement of this compound contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial DNA synthesis and repair mechanisms:

  • Inhibitory Effects : Studies indicate that this compound exhibits inhibitory effects against resistant bacterial strains, making it a candidate for treating infections caused by multidrug-resistant pathogens .
  • Interaction with Enzymes : The compound interacts with DNA gyrase and topoisomerase enzymes, crucial for bacterial DNA replication .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli≤ 1 μMEffective against gram-negative bacteria
Staphylococcus aureus≤ 0.5 μMActive against resistant strains
Mycobacterium tuberculosis≤ 0.006 μMPotent against MDR-TB strains

Antitubercular Activity

Research has highlighted the potential of this compound as an antitubercular agent:

  • Activity Against Mycobacterium tuberculosis : The compound has shown promising results in vitro against both replicating and non-replicating strains of M. tuberculosis, with MIC values significantly lower than many existing treatments .
  • Pharmacokinetics : In vivo studies have evaluated the pharmacokinetic profiles of related compounds, indicating favorable absorption and distribution characteristics which are essential for effective treatment .

Table 2: Pharmacokinetic Parameters of Related Compounds

Compound IDPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
Compound 1838503370.5ND
Compound 134111810.255

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's structure allows it to bind effectively to DNA gyrase and topoisomerase, disrupting normal DNA processes .
  • Cell Proliferation Effects : Studies on human cell lines suggest potential effects on cell proliferation and apoptosis pathways, indicating possible applications in cancer therapy .

Case Studies and Research Findings

Recent studies have expanded the understanding of the biological activity of this compound:

  • Antiparasitic Activity : Research has indicated that derivatives of this compound exhibit activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting a broad spectrum of activity beyond bacterial infections .
  • Toxicology Studies : Exploratory toxicology studies have shown that several imidazo[1,2-a]pyridine derivatives, including this compound, demonstrate low toxicity profiles in preclinical evaluations .

Q & A

Q. What are the standard synthetic protocols for Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate?

The compound is synthesized via cyclization reactions. A common method involves reacting 2-aminopyridine derivatives with ethyl bromopyruvate under reflux in ethanol. Subsequent nitration introduces the nitro group at the 3-position using nitric acid or nitro-substituted aldehydes in acidic conditions (e.g., HCl or H₂SO₄). Purification typically involves recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., δ ~4.4 ppm for ethyl ester protons).
  • IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and ester (1700–1750 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., C₁₀H₉N₃O₄ has a calculated mass of 235.06 g/mol) .

Q. How does the nitro group influence reactivity in further derivatization?

The nitro group facilitates reduction to amino derivatives (e.g., using H₂/Pd-C or NaBH₄), enabling access to pharmacologically relevant intermediates. It also directs electrophilic substitution reactions, favoring positions ortho and para to the nitro group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Transition metals (e.g., Pd or Cu) improve cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Flow Chemistry : Continuous flow reactors improve reproducibility and reduce side products .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or antitumor activity often arise from:

  • Substituent Positioning : Compare analogs (e.g., 3-nitro vs. 6-nitro derivatives) using standardized assays.
  • Assay Conditions : Control variables like pH, solvent (DMSO concentration), and cell line specificity.
    For example, 3-nitro derivatives show higher antitubercular activity than 6-nitro analogs due to improved target binding .

Q. What experimental designs are recommended for in vivo toxicology studies?

  • Dose Escalation : Start with 10–50 mg/kg in rodent models (Wistar rats or NIH mice).
  • Biomarker Monitoring : Track liver/kidney enzymes (ALT, creatinine) and histopathology.
  • Vehicle Selection : Use water or saline for solubility; avoid DMSO due to toxicity at high doses .

Methodological Challenges & Solutions

Q. How to address low yields in nitro-group reduction?

  • Catalyst Choice : Use Raney Ni instead of Pd-C for selective reduction without ester hydrolysis.
  • Temperature Control : Maintain 40–60°C to avoid over-reduction to hydroxylamine derivatives.
  • Protecting Groups : Temporarily protect the ester with tert-butyl groups to prevent side reactions .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent Pair Screening : Use ethanol/water or DCM/hexane for slow crystallization.
  • Derivatization : Introduce heavy atoms (e.g., bromine) via substitution to enhance diffraction quality .

Comparative Analysis & Structure-Activity Relationships (SAR)

Q. Table 1: Biological Activity of Nitroimidazo[1,2-a]pyridine Derivatives

CompoundSubstituentsMIC (μM) M. tuberculosisCytotoxicity (IC₅₀, μM)
3-Nitro derivative (target)3-NO₂, 2-COOEt2.1>100 (HeLa cells)
6-Nitro analog6-NO₂, 2-COOEt12.585
3-Amino derivative3-NH₂, 2-COOEt0.8>100

Data adapted from exploratory toxicology and SAR studies .

Emerging Applications & Research Gaps

Q. How can computational methods enhance SAR predictions?

  • Docking Studies : Model interactions with M. tuberculosis enoyl-ACP reductase or cytochrome P450 enzymes.
  • QSAR Modeling : Correlate logP and nitro-group charge distribution with bioavailability .

Q. What are underexplored biological targets for this compound?

Recent studies suggest potential in:

  • Antiparasitic Activity : Against Entamoeba histolytica via nitro-reductase activation.
  • Anticancer Applications : Apoptosis induction in pancreatic cancer cells via ROS generation .

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